N-(2-methylphenyl)-2-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-(2-BENZAMIDOBENZAMIDO)-N-(2-METHYLPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound belonging to the class of benzothiophene derivatives. Benzothiophenes are heteroaromatic compounds known for their significant roles in the discovery and development of new drug candidates due to their biological and pharmacological properties
Preparation Methods
The synthesis of 2-(2-BENZAMIDOBENZAMIDO)-N-(2-METHYLPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves several steps, typically starting with the preparation of the benzothiophene core. This can be achieved through transition metal-catalyzed reactions, such as palladium-catalyzed couplings
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzothiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction of various substituents. Common reagents used in these reactions include butyllithium for metallation and electrophilic reagents for quenching. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-BENZAMIDOBENZAMIDO)-N-(2-METHYLPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives are known to inhibit lipid peroxidation and act as potassium channel openers . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used in the treatment of asthma.
Sertaconazole: An antifungal agent. What sets 2-(2-BENZAMIDOBENZAMIDO)-N-(2-METHYLPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C31H29N3O3S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
2-[(2-benzamidobenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C31H29N3O3S/c1-20-12-8-10-17-24(20)32-30(37)27-23-16-6-3-7-19-26(23)38-31(27)34-29(36)22-15-9-11-18-25(22)33-28(35)21-13-4-2-5-14-21/h2,4-5,8-15,17-18H,3,6-7,16,19H2,1H3,(H,32,37)(H,33,35)(H,34,36) |
InChI Key |
AYNBZMIPDIEDKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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